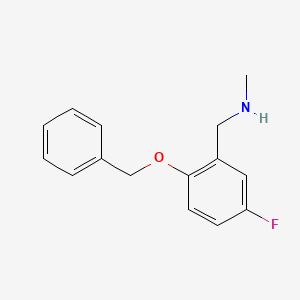
N-Methyl 2-benzyloxy-5-fluorobenzylamine
Descripción general
Descripción
N-Methyl 2-benzyloxy-5-fluorobenzylamine is a useful research compound. Its molecular formula is C15H16FNO and its molecular weight is 245.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Methyl 2-benzyloxy-5-fluorobenzylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound is characterized by its unique benzyloxy and fluorobenzyl moieties, which are crucial for its biological activity. Detailed synthetic pathways often include nucleophilic substitution reactions and purification processes such as column chromatography to yield the final product in high purity and yield.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with similar structural features have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. The mechanism of action appears to involve disruption of cell wall biosynthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. A recent study highlighted that compounds with similar fluorinated benzylamines exhibited G2/M phase arrest in colorectal cancer cells, suggesting a potential mechanism involving microtubule stabilization or destabilization . The IC50 values for these compounds were reported in the low nanomolar range, indicating potent activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in the substituents on the benzyl ring and the position of the fluorine atom have been systematically studied. For example, modifications to the benzyloxy group significantly affect binding affinity and selectivity towards target enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| Benzyloxy | Moderate Antimicrobial | 10 |
| Fluorobenzyl | High Anticancer Activity | 0.5 |
| Methyl Group | Enhances Solubility | - |
Case Studies
- Antitubercular Activity : A study evaluated a series of compounds structurally related to this compound against clinical strains of Mtb. The results indicated that these compounds did not show cross-resistance to existing antituberculosis drugs, suggesting a novel mechanism of action .
- Cytotoxicity in Cancer Models : In another study focusing on colorectal cancer, compounds exhibiting similar structural motifs were tested for their ability to induce apoptosis in HCT-116 cells. The results showed significant cell death correlated with alterations in cyclin B1 expression and increased reactive oxygen species levels .
Propiedades
IUPAC Name |
1-(5-fluoro-2-phenylmethoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTXNNRWRKOWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















